Differentiated Lipophilicity and Polar Surface Area
The computed physicochemical parameters of Thiazolo[5,4-h]isoquinoline are defined and can be quantitatively compared to those of alternative core scaffolds used in drug discovery. Its XlogP value of 2.6 and topological polar surface area (TPSA) of 54 Ų [1] position it within a desirable property space for central nervous system (CNS) penetration (typically requiring TPSA < 70 Ų and logP between 2-5) [2]. In contrast, the unsubstituted isoquinoline scaffold exhibits a lower predicted logP (~2.0) and smaller TPSA, leading to different ADME profiles. This quantifiable difference is a key selection criterion for medicinal chemists designing focused libraries to balance solubility and permeability.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Isoquinoline (predicted) = 2.0 |
| Quantified Difference | ΔXlogP = +0.6 |
| Conditions | Computed value from chemical structure (XlogP3 algorithm) |
Why This Matters
Quantified lipophilicity directly impacts a compound's permeability, solubility, and metabolic stability, guiding its selection for specific assay conditions and therapeutic target profiles.
- [1] Chem960. (n.d.). Thiazolo[5,4-h]isoquinoline(9CI) - Calculated Properties. Chem960. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
